molecular formula C16H13N3O3 B2635029 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide CAS No. 313986-03-7

4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

Numéro de catalogue B2635029
Numéro CAS: 313986-03-7
Poids moléculaire: 295.298
Clé InChI: ILGKTHYZRKKNKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide, also known as compound X, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications in various fields.

Applications De Recherche Scientifique

Modification and Analgesic Activity

A study by Ukrainets et al. (2019) on modifying the benzene moiety within the quinolone nucleus of closely related analogs aimed to enhance analgesic activity. The findings suggested that these chemical modifications exerted a weak influence on analgesic effectiveness, indicating minimal interaction with biological targets Modification of the Benzene Moiety in the Quinolone Nucleus of 4-Hydroxy-6,7-Dimethoxy-2-Oxo-N-(Pyridin-3-Ylmethyl)-1,2-Dihydroquinoline-3-Carboxamide as an Attempt to Enhance its Analgesic Activity.

Diuretic Properties and Structure-Activity Relationship

Research by Ukrainets et al. (2008) on alkyl-, arylalkyl-, and arylamides of a structurally similar compound to the focal chemical explored their diuretic properties, contributing to the understanding of structure-biological activity relationships 4-Hydroxy-2-quinolones 144. Alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and their diuretic properties.

Bioisosteric Replacements to Enhance Analgesic Properties

A study highlighted the use of bioisosteric replacements to improve the analgesic properties of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. This approach showed that specific isosteric replacements could notably increase analgesic activity, particularly with 3-pyridine derivatives Using Bioisosteric Replacements to Enhance the Analgesic Properties of 4-Hydroxy-6,7-Dimethoxy-2-oxo-1,2-Dihydroquinoline-3-Carboxamides.

Cholinesterase Inhibitors and Ca Channel Antagonists

Tomassoli et al. (2011) synthesized and evaluated a set of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives for their potential as cholinesterase inhibitors and calcium channel antagonists. Their research contributes to the development of therapeutic agents targeting neurodegenerative diseases Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists.

Anti-Proliferative Agents

Banu et al. (2017) designed and synthesized a series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives as potential anti-proliferative agents. The study's findings, supported by molecular docking studies, identified several compounds with significant activity against various cancer cell lines Design, synthesis and docking studies of novel 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives as a potential anti-proliferative agents.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide' involves the condensation of 3-carboxamido-4-hydroxy-1,2-dihydroquinoline with pyridine-3-carboxaldehyde followed by oxidation and reduction steps.", "Starting Materials": [ "3-carboxamido-4-hydroxy-1,2-dihydroquinoline", "pyridine-3-carboxaldehyde", "sodium periodate", "sodium borohydride", "acetic acid", "sodium acetate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 3-carboxamido-4-hydroxy-1,2-dihydroquinoline with pyridine-3-carboxaldehyde in the presence of acetic acid and sodium acetate to form 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide.", "Step 2: Oxidation of the product from step 1 with sodium periodate in water to form the corresponding quinoline-3-carboxylic acid.", "Step 3: Reduction of the quinoline-3-carboxylic acid from step 2 with sodium borohydride in ethyl acetate to form the final product '4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide'." ] }

Numéro CAS

313986-03-7

Nom du produit

4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

Formule moléculaire

C16H13N3O3

Poids moléculaire

295.298

Nom IUPAC

4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H13N3O3/c20-14-11-5-1-2-6-12(11)19-16(22)13(14)15(21)18-9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,21)(H2,19,20,22)

Clé InChI

ILGKTHYZRKKNKN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CN=CC=C3)O

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.